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Compound of Interest

Compound Name: N-(3-Iodopyridin-4-yl)pivalamide

Cat. No.: B049149 Get Quote

This guide provides a detailed spectroscopic analysis of N-(3-Iodopyridin-4-yl)pivalamide, a

compound of interest in drug discovery and chemical research. For a comprehensive

understanding, its spectral characteristics are compared with two structurally related,

commercially available compounds: 4-aminopyridine and pivalamide. This document is

intended for researchers, scientists, and professionals in drug development, offering a side-by-

side comparison of predicted and experimental data to facilitate compound identification and

characterization.

Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for N-(3-Iodopyridin-4-
yl)pivalamide and the experimental data for the comparator compounds, 4-aminopyridine and

pivalamide.

Table 1: ¹H NMR Data (Predicted vs. Experimental)
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Compound Proton
Predicted Chemical
Shift (δ ppm)

Experimental
Chemical Shift (δ
ppm)

N-(3-Iodopyridin-4-

yl)pivalamide
Pyridine-H (ortho to N) 8.3 - 8.5 -

Pyridine-H (meta to N) 7.9 - 8.1 -

Pyridine-H (ortho to I) 7.0 - 7.2 -

NH (amide) 7.5 - 8.5 (broad) -

t-butyl 1.3 - 1.4 -

4-Aminopyridine Pyridine-H (ortho to N) - 8.0 - 8.2

Pyridine-H (meta to N) - 6.6 - 6.8

NH₂ (amino) - 5.8 (broad)

Pivalamide NH₂ (amide) - 5.3 (broad)

t-butyl - 1.2

Table 2: ¹³C NMR Data (Predicted vs. Experimental)
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Compound Carbon
Predicted Chemical
Shift (δ ppm)

Experimental
Chemical Shift (δ
ppm)

N-(3-Iodopyridin-4-

yl)pivalamide
C=O (amide) 175 - 178 -

Pyridine-C (ortho to N) 150 - 155 -

Pyridine-C (para to N) 145 - 150 -

Pyridine-C (meta to N) 120 - 125 -

Pyridine-C-I 95 - 100 -

C (quaternary, t-butyl) 38 - 42 -

CH₃ (t-butyl) 27 - 30 -

4-Aminopyridine Pyridine-C (para to N) - 157 - 159

Pyridine-C (ortho to N) - 149 - 151

Pyridine-C (meta to N) - 109 - 111

Pivalamide C=O (amide) - 179 - 181

C (quaternary, t-butyl) - 38 - 40

CH₃ (t-butyl) - 27 - 29

Table 3: Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)
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Compound Functional Group
Predicted
Wavenumber
(cm⁻¹)

Experimental
Wavenumber
(cm⁻¹)

N-(3-Iodopyridin-4-

yl)pivalamide
N-H Stretch (amide) 3250 - 3350 -

C-H Stretch (aromatic) 3000 - 3100 -

C-H Stretch (aliphatic) 2850 - 2950 -

C=O Stretch (amide) 1670 - 1690 -

C=C, C=N Stretch

(aromatic)
1550 - 1600 -

4-Aminopyridine N-H Stretch (amine) -

3400 - 3500

(asymmetric), 3200 -

3300 (symmetric)

C-H Stretch (aromatic) - 3000 - 3100

C=C, C=N Stretch

(aromatic)
- 1600 - 1650

Pivalamide N-H Stretch (amide) -

3350 - 3500

(asymmetric), 3150 -

3300 (symmetric)

C-H Stretch (aliphatic) - 2850 - 2950

C=O Stretch (amide) - 1640 - 1680

Table 4: Mass Spectrometry Data (Predicted vs. Experimental)
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Compound Molecular Formula
Predicted
Molecular Weight (
g/mol )

Key Fragmentation
Peaks (m/z)

N-(3-Iodopyridin-4-

yl)pivalamide
C₁₀H₁₃IN₂O 316.13

316 (M+), 259 ([M-

C(CH₃)₃]+), 220 ([M-

C(O)C(CH₃)₃]+), 93

(pyridinamine

fragment)

4-Aminopyridine C₅H₆N₂ 94.11
94 (M+), 67 ([M-

HCN]+)

Pivalamide C₅H₁₁NO 101.15

101 (M+), 86 ([M-

CH₃]+), 57

([C(CH₃)₃]+)

Experimental Protocols
The following are standard protocols for the spectroscopic techniques discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.8 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is

fully dissolved.

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert

it into the magnet. Tune and shim the instrument to optimize the magnetic field homogeneity.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and

a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse

sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer

relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.
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Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the

relative number of protons. Reference the chemical shifts to the residual solvent peak or an

internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure

good contact between the sample and the crystal.

Background Scan: With no sample on the ATR crystal, acquire a background spectrum. This

will be subtracted from the sample spectrum to remove contributions from the atmosphere

(e.g., CO₂, H₂O).

Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to

improve the signal-to-noise ratio.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum. The resulting spectrum shows the infrared absorption of the sample as a

function of wavenumber.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For volatile and thermally stable compounds like those discussed here, direct insertion via a

solids probe or injection into a gas chromatograph (GC-MS) are common methods.

Ionization (Electron Ionization - EI): In the ion source, the sample molecules are bombarded

with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and

fragment in a reproducible manner.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole,

time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of each ion as a function of its m/z value.
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Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.

General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.
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To cite this document: BenchChem. [Spectroscopic Analysis of N-(3-Iodopyridin-4-
yl)pivalamide: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b049149#spectroscopic-analysis-of-n-3-iodopyridin-4-
yl-pivalamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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